molecular formula C11H16BrN3O2 B3259461 3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine CAS No. 31872-73-8

3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine

Cat. No.: B3259461
CAS No.: 31872-73-8
M. Wt: 302.17 g/mol
InChI Key: KAZICGRGRUPOOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine typically involves the following steps:

    Nitration: The introduction of a nitro group into the pyridine ring is achieved through nitration. This involves treating pyridine with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Bromination: The bromine atom is introduced at the third position of the pyridine ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The N,N-dipropylamine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3-Bromo-5-amino-N,N-dipropylpyridin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of this compound.

Scientific Research Applications

3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine is unique due to the presence of both the bromine and nitro groups on the pyridine ring, along with the N,N-dipropylamine group. This combination of functional groups imparts specific reactivity and potential biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-bromo-5-nitro-N,N-dipropylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-3-5-14(6-4-2)11-9(12)7-13-8-10(11)15(16)17/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZICGRGRUPOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=NC=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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